![molecular formula C10H10Se B14712611 [(But-2-yn-1-yl)selanyl]benzene CAS No. 13702-07-3](/img/structure/B14712611.png)
[(But-2-yn-1-yl)selanyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(But-2-yn-1-yl)selanyl]benzene is an organoselenium compound characterized by the presence of a selenium atom bonded to a benzene ring and a but-2-yn-1-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(But-2-yn-1-yl)selanyl]benzene typically involves the reaction of but-2-yn-1-yl halides with selenolates. One common method is the nucleophilic substitution reaction where but-2-yn-1-yl bromide reacts with sodium selenide in the presence of a suitable solvent like dimethylformamide (DMF) under an inert atmosphere . The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
[(But-2-yn-1-yl)selanyl]benzene undergoes various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert the selenium atom to its lower oxidation states.
Substitution: The but-2-yn-1-yl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield selenoxides, while substitution reactions can introduce various functional groups onto the benzene ring or the but-2-yn-1-yl group.
Aplicaciones Científicas De Investigación
[(But-2-yn-1-yl)selanyl]benzene has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of [(But-2-yn-1-yl)selanyl]benzene involves its interaction with biological molecules through the selenium atom. Selenium can form selenoenzymes and selenoproteins, which play crucial roles in various biochemical pathways. The compound’s effects are often mediated by its ability to modulate oxidative stress and influence redox reactions within cells .
Comparación Con Compuestos Similares
Similar Compounds
N-(3-((3-(trifluoromethyl)phenyl)selanyl)prop-2-yn-1-yl)benzamide: This compound also contains a selenium atom bonded to a benzene ring and an alkyne group, but with additional functional groups that confer different properties.
Selenium-containing azoles: These compounds have selenium atoms incorporated into azole rings, offering unique pharmacological activities.
Uniqueness
[(But-2-yn-1-yl)selanyl]benzene is unique due to its specific structure, which combines a benzene ring with a but-2-yn-1-yl group and a selenium atom
Propiedades
Número CAS |
13702-07-3 |
|---|---|
Fórmula molecular |
C10H10Se |
Peso molecular |
209.16 g/mol |
Nombre IUPAC |
but-2-ynylselanylbenzene |
InChI |
InChI=1S/C10H10Se/c1-2-3-9-11-10-7-5-4-6-8-10/h4-8H,9H2,1H3 |
Clave InChI |
NBYBTJBBCJLBFW-UHFFFAOYSA-N |
SMILES canónico |
CC#CC[Se]C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


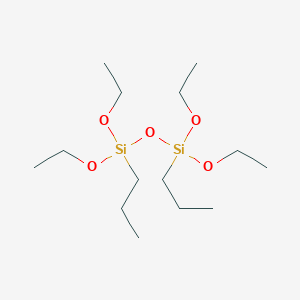
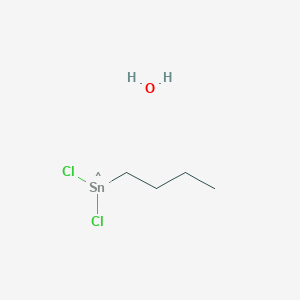
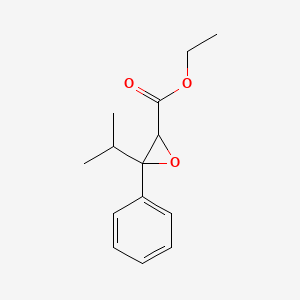
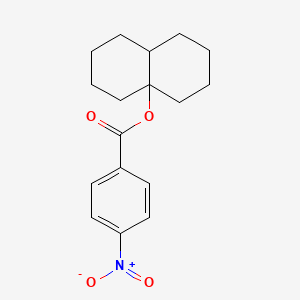

![1-[1-(4-Chlorophenyl)cyclohexyl]piperidine](/img/structure/B14712558.png)
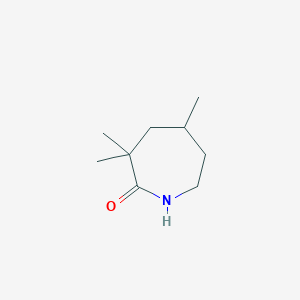

![N-[(4-bromophenyl)carbamothioyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B14712572.png)
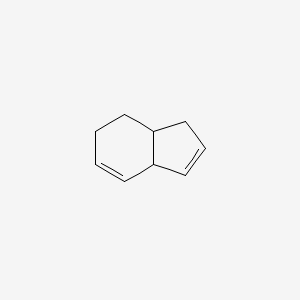

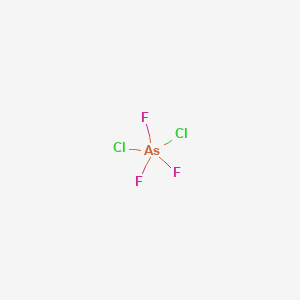

![2-[2-Amino-6-(2-phenylethylsulfanyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14712607.png)
